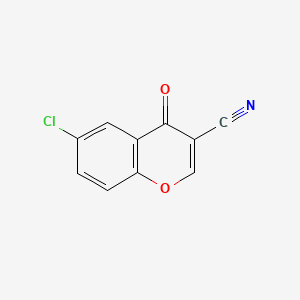

6-Chloro-3-cyanochromone

Beschreibung

Significance of 4H-1-Benzopyran-4-one Derivatives in Drug Discovery

4H-1-Benzopyran-4-one derivatives represent a critical class of compounds with a wide spectrum of biological activities. ontosight.ai The chromone (B188151) core's drug-like properties have made it a valuable template for designing novel therapeutic agents. nih.gov Research has demonstrated that derivatives of this scaffold exhibit anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties. benthamdirect.comresearchgate.net

The therapeutic potential of these compounds is often linked to their ability to interact with various biological targets, including enzymes and proteins. For instance, certain chromone derivatives have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, and various protein kinases involved in cancer progression. nih.govacs.org The versatility of the benzopyran-4-one skeleton allows for chemical modifications that can fine-tune biological activity, making it a focal point for the development of selective and potent therapeutic agents for a range of diseases, including neurodegenerative disorders, diabetes, and cancer. acs.orgnih.gov The fusion of the chromone scaffold with other heterocyclic systems, such as isoxazoles, has also been explored to create hybrid molecules with enhanced pharmaceutical activity. mdpi.com

Overview of the 6-Chloro-3-cyanochromone Structure within the Chromone Class

This compound is a specific derivative of the chromone family, characterized by a chlorine atom at the 6-position and a nitrile (cyano) group at the 3-position of the benzopyran-4-one framework. Its chemical formula is C10H4ClNO2. chembk.com This compound typically appears as a yellow crystalline solid. chembk.com

The presence of the electron-withdrawing chloro and cyano groups significantly influences the reactivity of the chromone ring system. The cyano group at the C3 position makes this site susceptible to reactions with various nucleophiles, a property extensively utilized in organic synthesis. beilstein-journals.org this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules. chembk.com For example, it is a precursor in the preparation of various heterocyclic systems through domino reactions and cyclocondensations. semanticscholar.orgresearchgate.net The reactivity of the cyano group allows for its transformation into other functional groups or its participation in ring-forming reactions, leading to novel chromone-based derivatives with potential therapeutic applications. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50743-20-9 |

| Molecular Formula | C10H4ClNO2 |

| Molecular Weight | 205.6 g/mol |

| Appearance | Yellow crystalline solid |

| Synonyms | 6-Chloro-4-oxo-4H-1-benzopyran-3-carbonitrile, 6-Chloro-4-oxo-4H-chromene-3-carbonitrile |

Research Landscape and Historical Context of Chromone Chemistry

The study of chromones dates back to the discovery of naturally occurring flavonoids. Over the decades, the field has evolved from isolation and characterization of natural products to the sophisticated synthesis and biological evaluation of novel derivatives. tandfonline.combenthamdirect.com The recognition of the chromone nucleus as a privileged structure has fueled extensive research, leading to the development of numerous synthetic methodologies for its construction and modification. nih.govbenthamdirect.com

The research landscape is characterized by a multidisciplinary approach, combining organic synthesis, medicinal chemistry, and computational studies to explore the therapeutic potential of chromone derivatives. nih.govtandfonline.com Early work focused on their anti-inflammatory and anti-allergic properties. More recent research has expanded to investigate their efficacy as anticancer, neuroprotective, and antimicrobial agents. nih.govresearchgate.netnih.gov The development of multi-target drugs, where a single molecule can modulate multiple pathological pathways, has become a significant trend, with chromone derivatives being explored as scaffolds for such agents. core.ac.uk The ongoing exploration of new synthetic routes and the investigation of structure-activity relationships continue to make chromone chemistry a dynamic and important area of research. core.ac.ukacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWOLPAENJJAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352908 | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-20-9 | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50743-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 3 Cyanochromone and Its Direct Precursors

Established Synthetic Routes to 3-Cyanochromones

One of the most established and versatile methods for the synthesis of 3-cyanochromones is a multi-step procedure starting from a 2'-hydroxyacetophenone (B8834) derivative. This route typically involves the Vilsmeier-Haack reaction to introduce the C-3 substituent, followed by conversion to the cyano group.

The process commences with a substituted 2'-hydroxyacetophenone, which undergoes formylation at the methyl group using a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemistrysteps.comjk-sci.com This reaction forms a β-chloro-α,β-unsaturated aldehyde intermediate, which upon cyclization yields a 3-formylchromone. The resulting aldehyde is a key intermediate that is then converted to the nitrile. This is typically achieved through a two-step sequence: reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, followed by dehydration with a reagent such as acetic anhydride (B1165640) or thionyl chloride to afford the final 3-cyanochromone (B1581749). orientjchem.orgresearchgate.net

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

| 1 | 2'-Hydroxyacetophenone derivative | 1. POCl₃, DMF | 3-Formylchromone | Formation of the chromone (B188151) ring and introduction of a C-3 aldehyde group. |

| 2 | 3-Formylchromone | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium Acetate) | 3-Formylchromone oxime | Conversion of the aldehyde to an oxime. |

| 3 | 3-Formylchromone oxime | Dehydrating agent (e.g., Acetic Anhydride) | 3-Cyanochromone | Dehydration of the oxime to form the cyano group. |

Advanced and Green Synthesis Approaches for Chromone Annulation

These advanced protocols often involve the reaction of a 2'-hydroxyacetophenone with a reagent mixture that provides the necessary two carbons for the heterocyclic ring and the cyano group simultaneously. For instance, a mixture of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a cyanide source under specific conditions can facilitate the direct formation of the 3-cyanochromone structure.

From a green chemistry perspective, the development of catalytic versions of classical reactions, such as the Vilsmeier-Haack reaction, is a significant advancement. These approaches aim to replace stoichiometric, and often hazardous, reagents like POCl₃ with catalytic systems that can be regenerated, thereby minimizing waste.

Strategies for Halogenation at the C-6 Position

The most effective and regioselective strategy for ensuring the presence of a chlorine atom at the C-6 position of the chromone is to begin the synthesis with a precursor that is already halogenated at the corresponding position. The key starting material for 6-Chloro-3-cyanochromone is 5'-chloro-2'-hydroxyacetophenone (B72141). sigmaaldrich.comcnreagent.com

The use of this precursor circumvents the challenges of direct chlorination of the chromone ring, which could lead to a mixture of isomers and other side products. 5'-chloro-2'-hydroxyacetophenone is readily prepared from 4-chlorophenol (B41353) through a Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. An alternative route is the Fries rearrangement of 4-chlorophenyl acetate.

| Reaction | Starting Material | Reagents | Product | Purpose |

| Friedel-Crafts Acylation | 4-Chlorophenol | Acetyl chloride, AlCl₃ | 5'-Chloro-2'-hydroxyacetophenone | Introduction of the acetyl group to form the key precursor. |

| Fries Rearrangement | 4-Chlorophenyl acetate | AlCl₃ | 5'-Chloro-2'-hydroxyacetophenone | Isomerization to form the key precursor. |

Incorporation of the Cyano Functionality at the C-3 Position

The introduction of the cyano group at the C-3 position is a critical step in the synthesis of the target molecule. As outlined previously, the most common method relies on the chemical transformation of a 3-formylchromone intermediate.

This two-step conversion begins with the reaction of 6-chloro-3-formylchromone (B182501) with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base like sodium acetate, to yield 6-chloro-4-oxo-4H-chromene-3-carbaldehyde oxime. researchgate.net The subsequent step involves the dehydration of this oxime. Heating the oxime with a strong dehydrating agent, such as acetic anhydride, effectively eliminates a molecule of water to furnish the desired this compound. orientjchem.org

| Step | Reactant | Reagents | Product | Yield |

| 1 | 6-Chloro-3-formylchromone | NH₂OH·HCl, Sodium Acetate, Ethanol | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde oxime | Good to Excellent |

| 2 | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde oxime | Acetic Anhydride, Heat | This compound | Good to Excellent |

This pathway provides a reliable and high-yielding route to the final product from the readily accessible 3-formylchromone precursor.

Reactivity and Chemical Transformations of 6 Chloro 3 Cyanochromone

Nucleophilic Reactions Involving the Cyano Group

The cyano group at the C-3 position of 6-chloro-3-cyanochromone is a key functional group that readily participates in reactions with various nucleophiles. These reactions often proceed via initial nucleophilic attack at the C-2 position of the chromone (B188151) ring, leading to a cascade of transformations.

The reaction of 3-cyanochromones with primary aromatic amines can lead to different products depending on the reaction conditions. The outcomes can range from the formation of 2-amino-3-(aryliminomethyl)chromones to ring-opened products like 3-anilino-2-salicyloylacrylonitriles researchgate.net. The specific reaction of this compound with primary aromatic amines follows this general reactivity pattern, where the amine nitrogen acts as the nucleophile. The initial attack is typically at the C-2 position, leading to the opening of the pyrone ring. Subsequent rearrangement and cyclization can yield a variety of heterocyclic products, including quinoline derivatives jptcp.comnih.gov.

Table 1: Representative Reactions with Primary Aromatic Amines

| Amine Reactant | Product Type | Reference |

|---|---|---|

| Aniline | 2-Amino-3-(phenyliminomethyl)-6-chlorochromone | researchgate.net |

With aliphatic amines, which are generally more basic than their aromatic counterparts, 3-cyanochromones tend to yield 2-amino-3-(alkyliminomethyl)chromones in good yields researchgate.net. The reaction of this compound with aliphatic amines proceeds similarly. The greater nucleophilicity of aliphatic amines facilitates the initial attack, leading to the formation of stable iminomethyl derivatives.

Table 2: Products from Reactions with Aliphatic Amines

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Methylamine | 2-Amino-3-(methyliminomethyl)-6-chlorochromone | Not Reported |

The reaction of 3-cyanochromones with bifunctional nucleophiles like o-phenylenediamine leads to the formation of fused heterocyclic systems. This reaction has been shown to produce benzodiazepine derivatives through a cyclocondensation reaction nih.govrsc.orgnih.gov. In the case of this compound, the reaction with o-phenylenediamine is expected to proceed via initial nucleophilic attack by one of the amino groups, followed by ring opening and subsequent intramolecular cyclization involving the second amino group and the cyano or carbonyl function, ultimately yielding a 1,5-benzodiazepine scaffold fused with the chromone system or a rearranged product.

Ring-Opening and Recyclization Reactions of the Chromone Moiety

A characteristic feature of the reactivity of 3-cyanochromones is their susceptibility to undergo ring-opening upon nucleophilic attack, followed by recyclization to form new heterocyclic structures. This sequence is often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism wikipedia.orgresearchgate.net. For this compound, the electron-withdrawing nature of the cyano and chloro substituents enhances the electrophilicity of the pyrone ring, making it prone to attack by nucleophiles at the C-2 position.

This process has been utilized to synthesize a variety of heterocyclic compounds. For instance, the reaction of chromone-3-carbonitrile with hydrazine (B178648) derivatives leads to the formation of pyrazoles researchgate.net. Similarly, reactions with other binucleophiles such as 3-amino-1,2,4-triazole and 2-aminobenzimidazole result in the formation of triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole systems, respectively, through a ring-opening and recyclization pathway researchgate.net. The 6-chloro substituent is generally retained in the final product, offering a handle for further functionalization.

Annulation Reactions for Novel Heterocyclic Systems

Annulation reactions involving this compound provide a powerful strategy for the synthesis of novel, fused heterocyclic systems. In these reactions, new rings are constructed onto the existing chromone framework. A prominent example is the synthesis of chromenopyridine derivatives nih.govnih.gov.

The reaction of 3-cyanochromones with 1,3-dicarbonyl compounds in the presence of a base catalyst like DBU or DABCO can yield chromenopyridine derivatives in moderate to good yields nih.gov. The reaction proceeds through a cascade process that involves the opening of the pyrone ring initiated by the nucleophilic attack of the dicarbonyl compound, followed by intramolecular cyclization where the nitrogen from the cyano group is incorporated into the newly formed pyridine (B92270) ring nih.gov. A 7-chloro-substituted 3-cyanochromone (B1581749) has been shown to participate in this type of reaction, indicating that the 6-chloro isomer would behave similarly, leading to the formation of novel chlorinated chromenopyridine systems nih.gov.

Table 3: Annulation Reaction for Chromenopyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) |

|---|

Functional Group Interconversions at C-3 and C-6

The functional groups at the C-3 (cyano) and C-6 (chloro) positions of this compound can be chemically transformed to introduce further molecular diversity.

At the C-3 position , the cyano group can potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. However, these conditions may also promote the opening of the pyrone ring researchgate.net. Reduction of the cyano group could lead to an aminomethyl substituent, although this transformation requires careful selection of reagents to avoid reduction of the chromone double bond and carbonyl group.

At the C-6 position , the chloro group can be substituted via nucleophilic aromatic substitution (SNAr). The chromone ring, particularly the carbonyl group at C-4, acts as an electron-withdrawing group that can activate the aromatic ring towards nucleophilic attack, especially at the para-position (C-6) masterorganicchemistry.comlibretexts.org. This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. The feasibility of such substitutions is enhanced by the presence of the electron-withdrawing chromone system.

Table 4: Potential Functional Group Interconversions

| Position | Functional Group | Transformation | Potential Product |

|---|---|---|---|

| C-3 | Cyano (-CN) | Hydrolysis | 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid |

| C-3 | Cyano (-CN) | Reduction | 3-(Aminomethyl)-6-chlorochromen-4-one |

Coupling Reactions (e.g., Suzuki Coupling)

The chloro group at the 6-position of the chromone ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at this position.

Detailed research on the Suzuki coupling of this compound specifically is limited in publicly available literature. However, the reactivity of chloroarenes in Suzuki-Miyaura couplings is well-established, and analogies can be drawn from studies on similar heterocyclic systems. The general transformation involves the reaction of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of a suitable phosphine ligand is often critical to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

A representative, albeit hypothetical, reaction scheme for the Suzuki coupling of this compound with phenylboronic acid is presented below. The specific conditions and resulting yields would require experimental validation.

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Not Reported |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 90 | Not Reported |

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of aryl chlorides. Specific experimental data for this compound is not currently available in the cited literature.

The successful implementation of such coupling reactions would provide access to a library of 6-aryl-3-cyanochromone derivatives, allowing for the systematic investigation of structure-activity relationships for various biological targets.

Oxidation Reactions

The chromone nucleus, while relatively stable, can undergo oxidative transformations under specific conditions. The presence of the electron-withdrawing cyano group at the 3-position can influence the reactivity of the pyrone ring towards oxidizing agents. Information regarding the specific oxidation reactions of this compound is scarce in the scientific literature. However, general oxidative pathways for chromone derivatives can be considered.

Potential oxidation reactions could involve the pyrone ring or the benzene (B151609) ring. Strong oxidizing agents might lead to the degradation of the chromone scaffold. Milder and more selective oxidizing agents could potentially lead to the formation of epoxides, diols, or other oxygenated derivatives. For instance, epoxidation of the C2-C3 double bond of the pyrone ring is a known reaction for some chromone derivatives, often employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). However, the electron-deficient nature of the double bond in 3-cyanochromones might render it less susceptible to electrophilic attack by peroxy acids.

Alternatively, oxidation could potentially occur on the benzene ring, leading to hydroxylated or quinone-type products, although this would likely require harsh conditions and could suffer from a lack of regioselectivity.

Hypothetical Oxidation Reactions of this compound

| Entry | Oxidizing Agent | Reaction Conditions | Potential Product(s) |

| 1 | m-CPBA | CH₂Cl₂, rt | 6-Chloro-2,3-epoxy-3-cyano-4-chromanone |

| 2 | H₂O₂ / NaOH | H₂O/MeOH, rt | Ring-opened products |

| 3 | KMnO₄ | Acetone, heat | Degradation products |

This table presents potential outcomes based on the general reactivity of chromones and related heterocycles. Specific experimental results for this compound are not available in the searched literature.

Further experimental investigation is necessary to fully elucidate the oxidative profile of this compound and to determine the optimal conditions for achieving specific oxidative transformations. Such studies would be valuable for understanding the metabolic fate of this class of compounds and for the synthesis of novel derivatives with modified electronic and biological properties.

Derivatization Strategies and Analogue Synthesis Based on 6 Chloro 3 Cyanochromone

Modifications on the Chromone (B188151) A-Ring (Benzene Moiety)

Direct modification of the benzene (B151609) moiety (A-ring) of the pre-formed 6-chloro-3-cyanochromone nucleus via classical electrophilic aromatic substitution is challenging. The presence of the chloro-substituent and the electron-withdrawing nature of the chromone system deactivate the ring towards further electrophilic attack.

Transformations of the Cyano Group to Other Functional Moieties

The cyano group at the C-3 position is a highly versatile functional handle that can be converted into numerous other moieties, significantly expanding the molecular diversity of derivatives. researchgate.netnih.gov This versatility allows for the introduction of groups that can act as hydrogen bond donors or acceptors, alter electronic properties, or serve as points for further conjugation.

Common transformations include:

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or carboxamide derivatives.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group), introducing a basic center into the molecule.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazole rings.

Addition of Nucleophiles: Organometallic reagents or other nucleophiles can add across the carbon-nitrogen triple bond to generate ketones after hydrolysis.

These transformations are fundamental in creating libraries of compounds with varied functionalities at the C-3 position, enabling a thorough investigation of how this position influences biological activity. The cyano group itself can also act as a radical acceptor in cascade reactions, providing a pathway to complex carbocycles and heterocycles. rsc.org

Substitutions at the C-2 Position and their Impact on Molecular Architecture

The C-2 position of the this compound core is part of an α,β-unsaturated system, rendering it electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity is a cornerstone of many derivatization strategies.

The reaction often proceeds via a Michael addition mechanism, where a nucleophile attacks the C-2 position, leading to the opening of the pyrone ring. The resulting intermediate can then undergo recrystallization to form a new heterocyclic system. This ring-opening/ring-closure (RORC) process is a powerful method for structural elaboration. For example, reaction with primary amines can lead to the formation of 2-amino-3-(aryliminomethyl)chromones. researchgate.net

The nature of the nucleophile dictates the final molecular architecture. Carbon nucleophiles, such as active methylene (B1212753) compounds, and various nitrogen nucleophiles have been successfully employed to introduce a wide range of substituents at the C-2 position, fundamentally altering the shape and electronic distribution of the parent molecule. clockss.orgnih.gov

Synthesis of Fused Heterocyclic Systems

Building upon the inherent reactivity of the this compound scaffold, the synthesis of fused heterocyclic systems represents a significant strategy for creating novel and complex chemical entities. These reactions often utilize the reactivity at both the C-2 and C-3 positions to construct new rings.

Chromeno[2,3-b]pyridines and Related Pyridyl Derivatives

The synthesis of chromeno[2,3-b]pyridines from 3-cyanochromones is a well-established route for creating fused nitrogen-containing heterocycles. clockss.org This transformation is typically achieved by reacting the 3-cyanochromone (B1581749) with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine. semanticscholar.org

The reaction mechanism generally involves an initial nucleophilic attack of the active methylene compound at the C-2 position of the chromone. This is followed by a ring-opening of the pyrone and subsequent intramolecular cyclization and dehydration, where the cyano group participates in the formation of the new pyridine (B92270) ring. This methodology allows for the construction of diverse chromeno[2,3-b]pyridine derivatives by varying the active methylene reactant. clockss.org

Table 1: Examples of Reagents for Chromeno[2,3-b]pyridine Synthesis

| Reactant Class | Specific Example | Resulting Moiety |

|---|---|---|

| Active Methylene Nitriles | Malononitrile | Fused Aminopyridine Ring |

| β-Ketoesters | Ethyl Acetoacetate | Fused Pyridinone Ring |

| 1,3-Diketones | Acetylacetone | Fused Dimethylpyridine Ring |

Pyrazole-Fused Chromones and their Conjugates

The fusion of a pyrazole (B372694) ring onto the chromone scaffold generates another important class of heterocyclic compounds. nih.govipb.pt These are often synthesized by reacting the chromone derivative with hydrazine (B178648) or its substituted analogues. While many syntheses start with 3-formylchromones, the 3-cyano group can also be a precursor for building the pyrazole ring. nih.gov

One common approach involves the reaction of a chromone derivative with hydrazine hydrate. The reaction can proceed through condensation and cyclization to yield a pyrazolo[3,4-b]chromone system. The specific reaction pathway and resulting isomer can be influenced by the substitution pattern on the chromone and the reaction conditions. Tandem reactions and cycloaddition strategies have also been developed to create structurally diverse chromone-fused pyrazoles. nih.gov

Spirobenzofuranones and Analogous Spiro Systems

An innovative derivatization of 3-cyanochromones involves their use in multicomponent reactions (MCRs) to generate complex spirocyclic systems. Specifically, the one-pot synthesis of functionalized spirobenzofuranones has been achieved through the reaction of 3-cyanochromones with isocyanides and acetylenecarboxylates. nih.govacs.org

This reaction proceeds through an unexpected pathway where a zwitterionic intermediate, formed from the isocyanide and the acetylenecarboxylate, attacks the C-2 position of the chromone. acs.org Instead of a simple addition, this initiates a cascade of rearrangements involving the opening of the chromone's pyrone ring and the formation of a new five-membered ring, ultimately leading to a spirobenzofuranone structure. This multicomponent strategy is highly efficient for building molecular complexity in a single step. nih.gov

Chromeno[3,4-d]isoxazoles

The fusion of an isoxazole (B147169) ring to the chromone core at the C3 and C4 positions results in the formation of the tetracyclic system known as chromeno[3,4-d]isoxazole. A direct and effective method for synthesizing this scaffold from 3-cyanochromone precursors involves reaction with hydroxylamine (B1172632).

One key strategy is the treatment of a 3-cyanochromone with hydroxylamine hydrochloride in a strongly basic medium. This reaction proceeds via an initial attack of hydroxylamine on the C2 position of the chromone, followed by ring opening and subsequent cyclization involving the cyano group and the hydroxylamine moiety. This cascade reaction ultimately leads to the formation of a 3-amino-4H-chromeno[3,4-d]isoxazol-4-one derivative. The presence of the 6-chloro substituent is anticipated to remain intact throughout this transformation, yielding the corresponding 8-chloro-3-amino-4H-chromeno[3,4-d]isoxazol-4-one.

An alternative, though less direct, pathway could involve the initial conversion of the 3-cyano group into a 3-formyl or 3-acyl group. These 3-carbonyl substituted chromones are known to react with hydroxylamine to form oxime intermediates, which can then undergo intramolecular cyclization to afford the chromeno[3,4-d]isoxazole ring system.

| Precursor | Reagent | Product | Reference |

| 3-Cyanochromone | Hydroxylamine hydrochloride (in strong base) | 3-Amino-4H-chromeno[3,4-d]isoxazol-4-one | rsc.org |

Other Polycyclic and Hybrid Structures

Beyond the fusion of a simple five-membered isoxazole ring, the this compound scaffold serves as a dienophile in cycloaddition reactions to construct more complex polycyclic and hybrid structures. The electron-withdrawing nature of both the cyano group and the pyrone ring enhances the dienophilic character of the C2-C3 double bond, making it a suitable partner for reactions with electron-rich dienes.

A significant example is the [4+2] cycloaddition (Diels-Alder reaction) of 3-cyanochromones with electron-rich dienes, such as Danishefsky's diene. These reactions, typically conducted at high temperatures, lead to the formation of tetracyclic adducts. The reaction of 3-cyanochromone with TBS-protected Danishefsky's diene has been shown to yield the corresponding cycloadduct, which serves as a core structure for more complex natural product analogues. lookchem.com The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substituents on both the chromone and the diene. The presence of a 6-chloro substituent on the chromone ring is expected to influence the electronic properties of the dienophile but should be compatible with the reaction conditions. lookchem.com

Furthermore, palladium-catalyzed domino annulation reactions represent another sophisticated strategy for building polycyclic systems. For instance, a [2+2+1] domino annulation of a 3-iodochromone (a potential derivative of this compound) with an α-bromo carbonyl compound and a strained alkene like tetracyclododecene can produce intricate fused/bridged-ring systems with high diastereoselectivity. rsc.org This highlights the potential for derivatizing the 3-position of the chromone to participate in transition-metal-catalyzed multi-component reactions.

| Reaction Type | Reactants | Resulting Structure | Reference |

| [4+2] Cycloaddition | 3-Cyanochromone, Danishefsky's diene | Tetracyclic cycloadduct | lookchem.com |

| [2+2+1] Domino Annulation | 3-Iodochromone, α-Bromo carbonyl compound, Tetracyclododecene | Fused/bridged polycyclic system | rsc.org |

Stereoselective Derivatization Approaches

The development of stereoselective methods for the derivatization of this compound is crucial for accessing enantiomerically pure, complex molecules with potential applications in medicinal chemistry and materials science. While the field is still emerging, several strategies can be envisaged and have been demonstrated for related systems.

The Diels-Alder reaction of 3-cyanochromones, as described in the previous section, offers a direct avenue for introducing stereocenters. The first stereoselective [4+2] cycloaddition reactions using 3-cyanochromone derivatives as dienophiles have been reported. lookchem.com While the endo:exo selectivity was found to be moderate in some thermal reactions, the use of chiral Lewis acid catalysts could potentially enhance the enantioselectivity of these cycloadditions. The stereochemical outcome is dictated by the geometry of the transition state, which can be influenced by the catalyst and the specific substituents on the reacting partners. For example, reactions of 3-cyanochromones bearing electron-withdrawing groups with 1,3-cyclohexadiene (B119728) have shown high endo-selectivity. lookchem.com

Another potential approach involves the use of chiral auxiliaries. A chiral auxiliary could be temporarily attached to the this compound scaffold, for instance, by converting the cyano group into a chiral oxazoline. This chiral auxiliary would then direct the stereochemical course of subsequent reactions, such as cycloadditions or alkylations, before being cleaved to reveal the enantiomerically enriched product.

Furthermore, asymmetric domino reactions catalyzed by chiral organocatalysts present a powerful tool. For related chromone derivatives, such as benzylidenechroman-4-ones, bifunctional catalysts have been successfully employed to construct spiro-polycyclic systems with excellent yields and selectivities. rsc.org This suggests that similar catalytic systems could be developed for reactions involving the activated C2-C3 double bond of this compound with suitable reaction partners, leading to the stereocontrolled synthesis of complex, chiral hybrid structures.

| Approach | Description | Potential Outcome | Reference |

| Stereoselective [4+2] Cycloaddition | Reaction of 3-cyanochromone with a diene, potentially using a chiral catalyst. | Enantiomerically enriched tetracyclic adducts. | lookchem.com |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct subsequent reactions. | Diastereoselective formation of polycyclic systems. | wikipedia.org |

| Asymmetric Domino Reaction | Use of a chiral organocatalyst to mediate a cascade reaction. | Enantioselective synthesis of complex spiro or fused structures. | rsc.org |

Biological Activities and Pharmacological Relevance of 6 Chloro 3 Cyanochromone Derivatives

Monoamine Oxidase (MAO) Inhibitory Activity (MAO-A and MAO-B)

Derivatives of 6-chloro-3-cyanochromone have been investigated for their ability to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. These enzymes exist in two isoforms, MAO-A and MAO-B, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

Potency and Selectivity Studies

Research has shown that chromone (B188151) derivatives substituted at the C6 position are potent inhibitors of MAO-B. nih.gov A series of C6-alkyloxy substituted chromones were found to be potent, reversible inhibitors of human MAO-B with IC50 values in the low nanomolar range (2-76 nM). nih.gov These compounds also exhibited reversible binding to MAO-A, but with significantly lower affinities, indicating a high selectivity for the MAO-B isoform. nih.gov This selectivity is a desirable trait for therapeutic agents targeting neurodegenerative disorders like Parkinson's disease. nih.gov

| Compound | Substitution at C6 | MAO-B IC50 (nM) | Selectivity for MAO-B |

|---|---|---|---|

| Various Derivatives | Alkyloxy substituents | 2-76 | High |

Mechanistic Investigations of MAO Inhibition

The inhibition of MAO-A and MAO-B by these chromone derivatives has been determined to be reversible. nih.gov The substitution pattern on the chromone ring plays a crucial role in the inhibitory mechanism. Molecular modeling studies have been employed to understand the binding orientations of these compounds within the active site cavities of both MAO-A and MAO-B, providing insights into the structure-activity relationships that govern their potency and selectivity. nih.gov

Anticancer and Cytotoxic Activities in Neoplastic Cell Lines

The anticancer potential of this compound derivatives has been a subject of investigation, with several studies demonstrating their cytotoxic effects against various cancer cell lines.

Structurally related 6-chloro-2-substituted-3-formyl-chromones have been synthesized and evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma (EAC) cells. nih.gov These compounds displayed promising anticancer activity and are considered valuable leads for the development of new anticancer agents. nih.gov The cytotoxic activity of these derivatives is often attributed to their ability to act as topoisomerase inhibitors. nih.gov

Another study focused on halogenated dihydropyrano[3,2-b]chromene derivatives synthesized from 6-chloro-3-hydroxychromone. One of the synthesized compounds, 8-chloro-4-(4-chlorophenyl)-3,4-dihydropyrano[3,2-b]chromen-2-carbonitrile, exhibited cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 36 µM and 56 µM, respectively.

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| 8-chloro-4-(4-chlorophenyl)-3,4-dihydropyrano[3,2-b]chromen-2-carbonitrile | MCF-7 (Breast Cancer) | 36 |

| A549 (Lung Cancer) | 56 |

Antimicrobial and Antibiofilm Properties

While the broader class of chromones has been reported to possess antimicrobial and antifungal activities, specific research on the antimicrobial and antibiofilm properties of this compound and its direct derivatives is limited in the currently available scientific literature.

Anti-inflammatory Effects

A chemical supplier notes that this compound is recognized for its potential anti-inflammatory capabilities and is utilized in the development of anti-inflammatory treatments. lookchem.com However, detailed mechanistic studies and comprehensive research findings specifically on the anti-inflammatory effects of this compound derivatives are not extensively available in peer-reviewed literature. The general class of chromones is known to exhibit anti-inflammatory properties through various mechanisms, but specific data for the 6-chloro-3-cyano substituted variants are lacking.

Enzyme Inhibition Studies

Beyond MAO, derivatives of this compound have been explored as inhibitors of a range of other enzymes implicated in various diseases.

Sirtuin 2 (SIRT2): A series of substituted chromone and chroman-4-one derivatives have been evaluated as inhibitors of SIRT2, an enzyme involved in neurodegenerative disorders. nih.govacs.orgacs.orgnih.gov In these studies, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. nih.govacs.orgacs.orgnih.gov For instance, a 6,8-dibromo-2-pentylchroman-4-one derivative was identified as the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM. nih.govacs.orgnih.gov A chromone derivative with a 6-chloro substituent showed some activity, though less than the di-substituted analogs. acs.org

Carbonic Anhydrases (CAs): While specific studies on this compound are not available, related chromone-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, and VI). These compounds showed effective inhibition with Ki values in the micromolar to sub-micromolar range. ktu.edu.tr Another study on tetrabromo chalcone (B49325) derivatives, which share structural similarities, reported excellent inhibitory effects against hCA I and hCA II in the low nanomolar range. researchgate.net

Topoisomerases: Chromone derivatives have been designed as potential topoisomerase I (Top I) inhibitors. nih.govresearchgate.net One study reported a potent inhibitor with an IC50 value of 1.46 µM. nih.govresearchgate.net Another derivative exhibited both Top I inhibitory activity (IC50 = 6.16 µM) and cytotoxic activity against oral cavity and small cell lung cancer cell lines. nih.govresearchgate.net 6-Chloro-2-substituted-3-formyl-chromones have also been synthesized as potential topoisomerase inhibitor anticancer agents. nih.gov

Acetylcholinesterase (AChE): While direct studies on this compound are scarce, other chromone derivatives have been investigated as AChE inhibitors. For example, two genistein (B1671435) derivatives, which contain a chromone core, were reported as potent inhibitors of AChE, with one derivative showing an IC50 of 264 nmol/L. scienceopen.com

| Enzyme | Derivative Type | Inhibitory Concentration |

|---|---|---|

| Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | IC50 = 1.5 µM |

| Carbonic Anhydrase I (hCA I) | Tetrabromo chalcone derivatives | Ki = 11.30–21.22 nM |

| Carbonic Anhydrase II (hCA II) | Tetrabromo chalcone derivatives | Ki = 8.21–12.86 nM |

| Topoisomerase I (Top I) | Chromone derivative 11b | IC50 = 1.46 µM |

| Topoisomerase I (Top I) | Chromone derivative 11c | IC50 = 6.16 µM |

| Acetylcholinesterase (AChE) | Genistein derivative (G1) | IC50 = 264 nmol/L |

Glycogen (B147801) Phosphorylase, Urease, and Tyrosine Kinases: There is a lack of specific research data on the inhibitory activities of this compound derivatives against glycogen phosphorylase, urease, and tyrosine kinases in the reviewed literature.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6,8-dibromo-2-pentylchroman-4-one |

| 8-chloro-4-(4-chlorophenyl)-3,4-dihydropyrano[3,2-b]chromen-2-carbonitrile |

| Genistein |

Receptor Ligand Studies (e.g., Adenosine (B11128) Receptors: A2A, A3)

Currently, there is a lack of specific research in publicly accessible literature detailing the direct interaction of this compound with adenosine receptors, including the A2A and A3 subtypes. While the broader class of chromone derivatives has been explored for various pharmacological activities, dedicated receptor ligand binding studies for this specific compound are not prominently documented.

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that play crucial roles in a wide array of physiological processes. They are recognized as important therapeutic targets for conditions involving inflammation, cardiovascular diseases, and cancer. The A3 adenosine receptor (A3AR), in particular, is noted for its high expression in inflammatory and cancer cells, making it a promising target for drug development. The investigation of novel, selective ligands for these receptors is an active area of research. Future studies would be necessary to determine if this compound possesses any affinity or selectivity for adenosine receptor subtypes.

Antioxidant Potential and Related Mechanisms

The chromone scaffold is a core structure in many natural and synthetic compounds that exhibit significant antioxidant properties. As a chromone derivative, this compound is recognized for its potential antioxidant capabilities, which are valuable in the development of therapies aimed at combating oxidative stress. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions.

The antioxidant activity of chromone-related compounds often stems from their chemical structure, which can enable them to scavenge free radicals and modulate oxidative pathways. While the specific mechanisms for this compound have not been elaborately detailed in available research, the general antioxidant properties of the chromone class suggest it may contribute to cellular protection against oxidative damage.

Table 1: Antioxidant Profile of Chromone Derivatives (General Class)

| Activity Assessed | General Finding for Chromone Class | Specific Data for this compound |

| Free Radical Scavenging | Chromone scaffolds are known to act as effective free radical scavengers. | Data not available |

| Modulation of Oxidative Stress | Derivatives are explored for their ability to mitigate cellular oxidative stress. uoa.gr | Data not available |

| Therapeutic Application | Used as lead compounds for developing antioxidant therapies. uoa.gr | Data not available |

This table represents the general antioxidant potential of the broader chromone class, as specific quantitative data for this compound was not available in the reviewed literature.

Modulation of Cellular Pathways (e.g., NF-κB factor, Keap1-Nrf2 signaling pathway)

Detailed studies specifically investigating the effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or the Keap1-Nrf2 signaling pathways are not extensively reported. These pathways are critical regulators of the cellular response to inflammation and oxidative stress.

The Keap1-Nrf2 pathway is a primary regulator of cytoprotective genes that defend against oxidative and electrophilic stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification enzymes. Many natural and synthetic compounds are screened for their ability to activate this pathway as a potential therapeutic strategy for diseases involving oxidative stress.

The NF-κB pathway is a central mediator of the inflammatory response. Its modulation is a key target for anti-inflammatory drug discovery. Given that chromone derivatives are often investigated for anti-inflammatory properties, exploring the interaction of this compound with the NF-κB pathway could be a valuable area for future research.

Anti-HIV Activity

The potential anti-HIV activity of this compound has not been specifically documented in the available scientific literature. However, the broader class of chromene and chromone derivatives has been a subject of interest in antiviral research. For instance, certain chromanone derivatives have been evaluated as inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication. These studies on related structures indicate that the chromone scaffold may serve as a basis for the development of novel antiviral agents. Direct evaluation of this compound would be required to ascertain any potential activity against HIV or other viruses.

Structure Activity Relationship Sar Studies

Influence of Substituents on Chromone (B188151) Ring Bioactivity

The biological activity of the chromone nucleus is significantly influenced by the substituents attached to it. nih.gov The type, number, and position of these functional groups are critical in determining the pharmacological effects. nih.gov For instance, the introduction of a carboxylic acid group onto the chromone core has been shown to result in more active compounds compared to those with methyl, ethyl, or hydroxyl groups. nih.gov Conversely, the addition of a hydroxyl group to the chromone ring does not appear to have a significant influence on activity in some cases. nih.gov

In the context of anticancer activity, modifications to the chromone scaffold have yielded varied results. Dichloro-substituted derivatives at the aromatic ring generally produce more active compounds than their mono-substituted counterparts. nih.gov However, attaching a methyl group to the chromone core tends to result in less active derivatives. nih.gov In some series of chromone-based anticancer agents, substitutions on the nucleus did not have a significant influence on activity, indicating that the core scaffold itself was the primary driver of the observed effects. nih.gov

Role of Halogenation (Chlorine) at C-6 on Pharmacological Profiles

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.comnih.gov The presence of a chlorine atom at the C-6 position of the chromone ring is a key feature that often enhances biological activity.

Studies on various chromone derivatives have highlighted the importance of this specific halogenation. For example, research on substituted chroman-4-ones as sirtuin 2 inhibitors revealed that a substituent in the 6-position is more crucial for activity than one in the 8-position. acs.org A derivative with only a 6-chloro substituent showed a decrease in activity compared to a lead compound with substitutions at both C-6 and C-8, but a compound lacking any substituent at C-6 was significantly less potent. acs.org This suggests that the 6-chloro group plays a vital role in the molecule's inhibitory function. acs.org

Impact of Cyano Group Position and its Modifications on Activity

The cyano (-CN) group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and participate in various biological interactions. nih.gov Its presence at the C-3 position of the chromone ring is integral to the activity of 6-chloro-3-cyanochromone. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those with anti-inflammatory and antioxidant properties. lookchem.com

The reactivity of the 3-cyano group, adjacent to the carbonyl function, makes it a valuable synthon for constructing more complex heterocyclic systems. While direct SAR studies modifying the 3-cyano group on the 6-chloro-chromone backbone are not extensively detailed in the reviewed literature, the importance of this group is evident from its widespread use as a precursor. For example, 2-amino-3-cyano-4H-chromenes, which share the 3-cyano feature, have been investigated as potential anticancer and antifungal agents. mdpi.com The chemical properties of the cyano group are crucial for the synthesis and subsequent biological activity of these derivatives.

Correlation between Substituent Electronic and Steric Properties and Biological Response

The biological response of chromone derivatives is strongly correlated with the electronic and steric properties of their substituents. Electron-withdrawing groups, such as the chlorine atom at C-6 and the cyano group at C-3 in this compound, play a significant role.

Studies have shown that electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds. acs.org This highlights that while the size of substituents is important, electron-withdrawing properties can further enhance inhibitory activity. acs.org For example, in a series of 2-styrylchromone derivatives evaluated for monoamine oxidase (MAO) inhibition, the most potent inhibitor featured both a methoxy (B1213986) group and a chlorine substituent, demonstrating the combined electronic influence on activity. aip.org

Steric factors also come into play. There appears to be a space limitation for substituents at the 2-position of the chromone ring, with bulkier groups diminishing inhibitory activity against certain enzymes like SIRT2. acs.org However, introducing a spacer between the chromone scaffold and a bulky aromatic ring can restore high activity, suggesting that the orientation and distance of the substituent are critical. acs.org

SAR of Fused Heterocyclic Systems Derived from this compound

This compound is a valuable building block for the synthesis of various fused heterocyclic systems, most notably pyrazoles. mdpi.com The reaction of 3-cyanochromones with hydrazine (B178648) derivatives leads to the formation of chromeno[4,3-c]pyrazoles, a class of compounds that has been evaluated for diverse biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov

Another study on pyrazole-based benzene (B151609) sulfonamides as carbonic anhydrase inhibitors showed that the substitution pattern on the pyrazole (B372694) and sulfonamide moieties dictated the potency and selectivity against different enzyme isoforms. rsc.org This demonstrates that by using this compound as a starting point, chemists can generate a diverse library of fused heterocycles whose biological activities can be systematically tuned by modifying the peripheral substituents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict a molecule's electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Table 1: Representative Global Reactivity Descriptors for a Chromone (B188151) Derivative

| Descriptor | Value (eV) |

| HOMO Energy | -7.0 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.5 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 2.25 |

| Electrophilicity Index (ω) | 5.02 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar chromone derivatives.

Thermodynamic Parameters of Reactions and Transformations

Quantum chemical calculations can also be employed to predict the thermodynamic parameters of chemical reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is vital for understanding the feasibility and spontaneity of reactions involving 6-Chloro-3-cyanochromone. For instance, the thermodynamic parameters for the synthesis of chromone derivatives or their metabolic transformations can be computed. While specific thermodynamic data for reactions of this compound are not documented in the searched literature, the computational protocols to obtain such data are well-established.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Binding Affinity Predictions and Interaction Analysis with Enzymes and Receptors

Molecular docking studies on various chromone derivatives have revealed their potential to interact with a wide range of biological targets, including enzymes and receptors implicated in diseases such as cancer and diabetes. nih.gov For example, a study on 6-substituted 3-formyl chromones showed strong binding affinities for proteins like insulin-degrading enzyme (IDE) and cyclooxygenase (COX). nih.gov Although specific docking studies for this compound are not explicitly reported, its structural similarity to other active chromones suggests it could exhibit significant binding affinities to similar targets. The binding affinity is typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger binding.

Table 2: Predicted Binding Affinities of a 6-substituted-3-formyl chromone with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Insulin-Degrading Enzyme (IDE) | 2G54 | -8.5 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 |

| Main Protease of SARS-CoV-2 | 6LU7 | -7.5 |

Source: Adapted from a study on 6-isopropyl-3-formyl chromone. nih.gov

Identification of Key Binding Hotspots

Beyond predicting binding affinity, molecular docking can identify the key amino acid residues in the protein's active site that are crucial for ligand binding. These "hotspots" are regions that contribute significantly to the binding energy. Analysis of the docked poses of chromone derivatives often reveals the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific residues. For instance, in the docking of a 6-substituted 3-formyl chromone into the active site of IDE, key interactions with specific amino acid residues were identified as being critical for its inhibitory activity. nih.gov Identifying these hotspots is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. This technique is used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex.

MD simulations on chromone derivatives complexed with their protein targets have been performed to assess the stability of the docked poses. nih.gov These simulations, typically run for nanoseconds, can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes that might lead to its dissociation. Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. While specific MD simulation data for this compound is not available, studies on similar chromone-protein complexes have shown stable RMSD values, indicating the formation of a stable and enduring complex. nih.gov This suggests that this compound, upon binding to a suitable biological target, would likely form a stable complex, a prerequisite for sustained biological activity.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Regioselectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry to investigate the electronic structure, reactivity, and reaction mechanisms of molecules. For complex heterocyclic systems like this compound, DFT calculations can provide profound insights into reaction pathways, transition states, and the factors governing product formation, including regioselectivity. While specific, detailed DFT studies elucidating the reaction mechanisms and regioselectivity for this compound are not extensively documented in publicly available research, the well-established principles of DFT application to related chromone structures can be described.

DFT calculations are employed to model chemical reactions by mapping the potential energy surface (PES) of the reacting system. This involves locating the stable geometries of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor in predicting the reaction rate and feasibility of a proposed mechanism.

In the context of this compound, which possesses multiple reactive sites, DFT is particularly valuable for predicting regioselectivity. For instance, in cycloaddition reactions or nucleophilic additions, different isomers can be formed. By calculating the activation energies for all possible pathways leading to these different products, the most favorable reaction path can be identified. The pathway with the lowest activation energy is kinetically preferred and is expected to yield the major product.

Theoretical investigations on various chromone derivatives have demonstrated that the reactivity of the chromone system is significantly influenced by the nature and position of substituents on the pyrone ring. d-nb.info DFT calculations can quantify these substituent effects. For this compound, the electron-withdrawing nature of the chloro group at the 6-position and the cyano group at the 3-position would be expected to significantly modulate the electron distribution and reactivity of the chromone core compared to the unsubstituted parent molecule.

A typical DFT study to elucidate a reaction mechanism and predict regioselectivity would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reacting partner), possible transition states, intermediates, and final products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the PES. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with a higher-level basis set, are performed on the optimized geometries to obtain accurate electronic energies. These energies are then corrected with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations to yield the activation energies and reaction enthalpies.

The results from such calculations can be summarized in data tables to compare different reaction pathways. While specific experimental data for this compound is not available from the conducted searches, the following table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction, for example, a Diels-Alder reaction where this compound acts as a dienophile, leading to two possible regioisomeric products (Product A and Product B).

| Parameter | Reactants | Transition State A (TS_A) | Product A | Transition State B (TS_B) | Product B |

| Relative Electronic Energy (kcal/mol) | 0.00 | 25.3 | -15.8 | 28.1 | -14.2 |

| Relative Enthalpy (kcal/mol) | 0.00 | 24.9 | -16.1 | 27.8 | -14.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | 35.2 | -5.7 | 38.5 | -4.1 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A | -325.1 | N/A |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the lower Gibbs free energy of activation for the pathway leading to Product A (35.2 kcal/mol) compared to that for Product B (38.5 kcal/mol) would strongly suggest that Product A is the kinetically favored regioisomer. Such computational findings provide a theoretical foundation for understanding and predicting the outcomes of chemical reactions involving this compound, guiding synthetic efforts and the design of new chemical transformations.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Ligands

The paradigm of "one molecule, one target" is gradually being superseded by a multi-target approach in drug discovery, particularly for complex multifactorial diseases. The unique structural features of 6-chloro-3-cyanochromone make it an attractive scaffold for the design of multi-target ligands. lookchem.com The presence of the chlorine atom at the 6-position and the cyano group at the 3-position provides specific electronic and steric properties that can be exploited for simultaneous interaction with multiple biological targets.

Researchers are exploring the derivatization of the this compound core to incorporate pharmacophores known to interact with various enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders. The strategy involves linking the chromone (B188151) core with other bioactive moieties to create hybrid molecules capable of modulating different signaling pathways. This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance mechanisms.

Exploration of Novel Therapeutic Applications beyond Current Scope

While the anti-inflammatory and antioxidant activities of this compound are well-established, ongoing research is uncovering its potential in other therapeutic areas. lookchem.com The chromone nucleus is known to exhibit a wide range of pharmacological effects, including antitumor, antiviral, and antimicrobial activities. researchgate.net Consequently, derivatives of this compound are being investigated for these novel applications.

Recent in silico studies on related 3-formyl chromone derivatives have suggested their potential as inhibitors of enzymes relevant to diabetes and as having affinity for proteins implicated in cancer and viral diseases. nih.gov These computational findings provide a strong rationale for the synthesis and biological evaluation of this compound derivatives for similar applications. The exploration of its efficacy against various cancer cell lines and a broad spectrum of viruses and bacteria is a burgeoning area of research.

Integration of Green Chemistry Principles in Synthetic Strategies

The synthesis of pharmacologically active compounds is increasingly being guided by the principles of green chemistry to minimize environmental impact. The traditional synthetic routes for chromones often involve harsh reaction conditions and the use of hazardous solvents. Therefore, a significant research effort is directed towards developing more environmentally friendly synthetic methods for this compound.

Microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govnih.govrsc.orgeurekaselect.com The application of these technologies to the synthesis of this compound and its derivatives is an active area of investigation. researchgate.netmdpi.com Researchers are also exploring the use of greener solvents and catalysts to further enhance the sustainability of the synthetic processes.

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times, good selectivity, high yields. rsc.orgeurekaselect.com |

| Use of Greener Solvents | Reduced environmental pollution and health hazards. |

| Development of Novel Catalysts | Improved reaction efficiency and selectivity, potential for recyclability. |

Advanced Derivatization for Improved Bioactivity and Selectivity

The therapeutic potential of this compound can be significantly enhanced through strategic derivatization. Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs with improved potency and selectivity for specific biological targets. lookchem.com

Alterations to the chromone core through targeted functionalization can markedly improve bioactivity. researchgate.net For instance, studies on other 6-chloro-substituted benzazepine frameworks have demonstrated that modifications at various positions can significantly impact receptor affinity and selectivity. mdpi.comcuny.edu Similar systematic SAR studies on the this compound scaffold are essential. Researchers are introducing a variety of substituents at different positions of the chromone ring to probe their effects on biological activity. The goal is to identify key structural features that govern the molecule's interaction with its biological targets, leading to the development of more effective and selective therapeutic agents.

Design of Chromone-Metal Complexes for Therapeutic Applications

The coordination of organic ligands to metal ions can lead to the formation of complexes with unique therapeutic properties that are distinct from those of the free ligand. The design of metal complexes of chromone derivatives is a promising area of research for developing novel therapeutic agents. The chelation of metal ions can enhance the biological activity of the parent compound and introduce new mechanisms of action. mdpi.commdpi.com

While the synthesis and biological evaluation of metal complexes with various organic ligands are widely reported, the exploration of this compound as a ligand in coordination chemistry is still in its nascent stages. Future research will likely focus on the synthesis and characterization of metal complexes of this chromone derivative with various transition metals. The evaluation of these complexes for their potential as anticancer, antimicrobial, or antiviral agents could open up new avenues for the therapeutic application of the this compound scaffold. The study of their catalytic activities is another area of potential interest. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-cyanochromone, and how can its purity be validated?

The synthesis typically involves cyclocondensation of substituted acetophenones with cyanoacetic acid derivatives under acidic or microwave-assisted conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For structural confirmation, single-crystal X-ray diffraction (SHELX refinement protocols ) is recommended. Chromone derivatives like 6-chloro-3-hydroxychromone (synthesized via DMFDMA-mediated reactions ) provide analogous workflows for optimization.

Q. Which in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Common assays include DPPH radical scavenging (IC₅₀ determination), FRAP (ferric reducing ability), and lipid peroxidation inhibition in cell-free systems. For cellular models, H₂O₂-induced oxidative stress in HEK-293 or SH-SY5Y neuronal cells can assess intracellular ROS reduction. Normalize results against Trolox or ascorbic acid controls, and validate with thiobarbituric acid reactive substances (TBARS) assays .

Q. How should researchers design preliminary structure-activity relationship (SAR) studies for chromone derivatives?

Systematically vary substituents at positions 6 (Cl, Br, NO₂) and 3 (CN, COOH, OH) and compare bioactivity. Use computational tools (e.g., molecular docking with COX-2 or Keap1-Nrf2 targets) to prioritize analogs. For experimental validation, employ parallel synthesis and high-throughput screening in antioxidant (DPPH) and anti-inflammatory (LPS-induced TNF-α in RAW 264.7 macrophages) assays .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the anti-inflammatory pathways modulated by this compound?

Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated immune cells (e.g., THP-1 macrophages). Validate key targets (e.g., NF-κB, MAPK) via siRNA knockdown or Western blot. For in vivo relevance, use murine models of colitis (DSS-induced) with cytokine profiling (ELISA) and histopathological scoring .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

Q. What strategies are effective in improving the selectivity of this compound for cancer versus normal cells?

Develop prodrugs activated by tumor-specific enzymes (e.g., MMP-9) or pH-sensitive conjugates. Evaluate selectivity via cytotoxicity assays (MTT) in paired cell lines (e.g., MCF-7 vs. MCF-10A). Use flow cytometry to assess apoptosis (Annexin V/PI) and ROS generation selectively in cancer cells .

Methodological Considerations

Q. Which crystallographic software and parameters are optimal for resolving chromone derivative structures?

SHELXL is preferred for small-molecule refinement. Key parameters:

- Mo Kα radiation (λ = 0.71073 Å).

- Absorption correction via SADABS.

- R-factor convergence < 5%. Compare bond lengths/angles with Cambridge Structural Database entries for validation.

Q. How should researchers address reproducibility challenges in antioxidant assays?

Standardize protocols:

- Use fresh DPPH solutions (λ = 517 nm; ethanol solvent).

- Control temperature (25°C) and incubation time (30 min).

- Include triplicate technical replicates and inter-laboratory validation. For cellular assays, pre-treat cells with N-acetylcysteine to confirm ROS-specific effects .

Data Analysis and Reporting

Q. What statistical methods are appropriate for SAR studies with multiple analogs?

Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ, LogP) with bioactivity. Use ANOVA with Tukey’s post hoc test for IC₅₀ comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95%) .

Q. How can computational modeling complement experimental data in chromone research?

Perform molecular dynamics simulations (AMBER or GROMACS) to assess ligand-target binding stability. Use QSAR models (e.g., CoMFA) to predict untested analogs’ activity. Cross-validate with experimental IC₅₀ values and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.